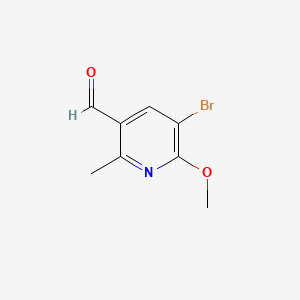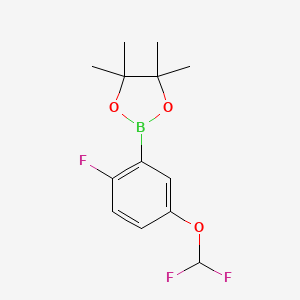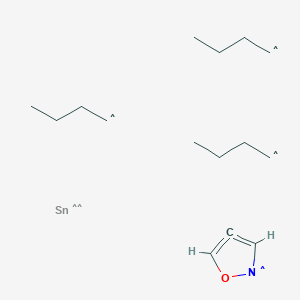
Thalidomide-piperazine (hydrochloride)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Thalidomide-piperazine (hydrochloride) is a compound that combines the pharmacological properties of thalidomide and piperazine. Thalidomide, originally introduced as a sedative, gained notoriety for its teratogenic effects but has since been repurposed for its immunomodulatory and anti-inflammatory properties. Piperazine, on the other hand, is a nitrogen-containing heterocycle widely used in medicinal chemistry for its anthelmintic properties and as a building block in drug synthesis. The combination of these two compounds aims to harness their therapeutic potentials, particularly in the treatment of diseases like multiple myeloma and leprosy .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of thalidomide-piperazine (hydrochloride) typically involves the following steps:
Thalidomide Synthesis: Thalidomide is synthesized through the condensation of phthalic anhydride with glutamic acid, followed by cyclization.
Piperazine Introduction: Piperazine is introduced through a nucleophilic substitution reaction, where thalidomide is reacted with piperazine under basic conditions.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the thalidomide-piperazine compound with hydrochloric acid.
Industrial Production Methods: Industrial production methods for thalidomide-piperazine (hydrochloride) involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated synthesis platforms to streamline the production process .
Types of Reactions:
Oxidation: Thalidomide-piperazine (hydrochloride) can undergo oxidation reactions, particularly at the piperazine moiety, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the nitro group in thalidomide, converting it to an amine.
Substitution: Nucleophilic substitution reactions are common, especially involving the piperazine ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used oxidizing agents.
Reduction: Sodium borohydride or catalytic hydrogenation are typical reducing conditions.
Substitution: Alkyl halides or sulfonates are used as electrophiles in substitution reactions.
Major Products:
Oxidation: N-oxide derivatives of piperazine.
Reduction: Amino derivatives of thalidomide.
Substitution: Alkylated or arylated piperazine derivatives
科学的研究の応用
タリドミド-ピペラジン (塩酸塩) は、科学研究において幅広い用途があります。
化学: 複雑な分子の合成における構成単位として、および有機合成における試薬として使用されます。
生物学: 細胞経路や遺伝子発現に対する影響について研究されています。
医学: 多発性骨髄腫、ハンセン病、その他の炎症性疾患の治療における治療可能性について調査されています。
作用機序
タリドミド-ピペラジン (塩酸塩) の作用機序は、複数の経路に関与しています。
タリドミド成分: タリドミドは、免疫応答の調節、血管新生阻害、癌細胞のアポトーシス誘導によって効果を発揮します。E3ユビキチンリガーゼ複合体の成分であるセレビロンに結合し、転写因子IKZF1とIKZF3の分解を引き起こします。
ピペラジン成分: ピペラジンは、GABA受容体アゴニストとして作用し、神経終末の過分極を引き起こし、寄生虫の麻痺をもたらします
類似化合物:
レナリドミド: 免疫調節作用と抗癌作用が強化されたタリドミド誘導体。
ポマリドミド: 強力な抗炎症作用と抗癌作用を持つ、もう1つのタリドミド類似体。
ピペラジン誘導体: イマチニブやシルデナフィルなどの化合物。これらは、ピペラジン部分を含んでおり、それぞれ癌治療と勃起不全治療で使用されています。
ユニーク性: タリドミド-ピペラジン (塩酸塩) は、タリドミドとピペラジンの組み合わせた特性を持つためユニークです。免疫調節と寄生虫感染の両方を標的とする二重の作用機序を提供します。
類似化合物との比較
Lenalidomide: A derivative of thalidomide with enhanced immunomodulatory and anti-cancer properties.
Pomalidomide: Another thalidomide analog with potent anti-inflammatory and anti-cancer activities.
Piperazine Derivatives: Compounds like imatinib and sildenafil, which contain the piperazine moiety and are used in cancer and erectile dysfunction treatments, respectively.
Uniqueness: Thalidomide-piperazine (hydrochloride) is unique due to its combined properties of thalidomide and piperazine, offering a dual mechanism of action that targets both immune modulation and parasitic infections.
特性
IUPAC Name |
2-(2,6-dioxopiperidin-3-yl)-5-piperazin-1-ylisoindole-1,3-dione;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O4.ClH/c22-14-4-3-13(15(23)19-14)21-16(24)11-2-1-10(9-12(11)17(21)25)20-7-5-18-6-8-20;/h1-2,9,13,18H,3-8H2,(H,19,22,23);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZNLORFTQXVXFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)N4CCNCC4.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-(Chloromethyl)imidazo[1,2-a]pyridine hydrochloride](/img/structure/B8176118.png)


![[(1S,3S)-3-aminocyclohexyl]methanol hydrochloride](/img/structure/B8176143.png)
![Tert-butyl 1,4,5,7-tetrahydro-6H-pyrrolo[2,3-C]pyridine-6-carboxylate](/img/structure/B8176147.png)





![(NE,S)-N-[(3-bromo-5-chlorophenyl)methylidene]-2-methylpropane-2-sulfinamide](/img/structure/B8176191.png)
![benzyl N-[1-[(E)-[(R)-tert-butylsulfinyl]iminomethyl]cyclopropyl]carbamate](/img/structure/B8176198.png)
